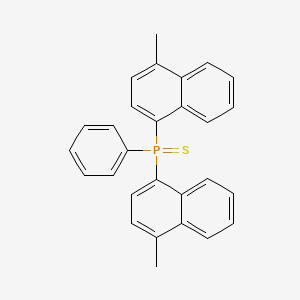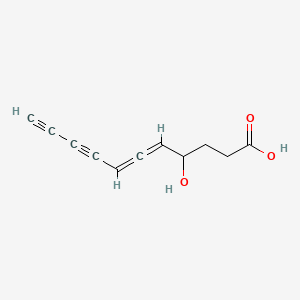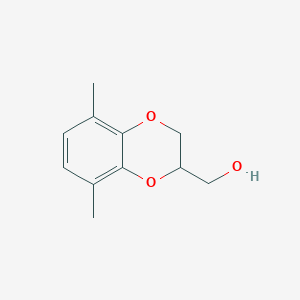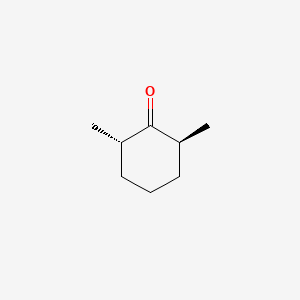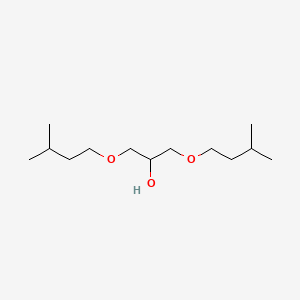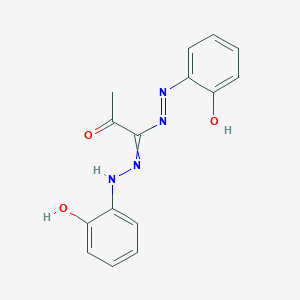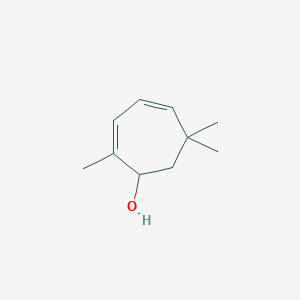
2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl-
Vue d'ensemble
Description
2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- is an organic compound with the molecular formula C10H16O. It is a monoterpenoid that is often extracted from natural sources such as Asarum oil. This compound is known for its unique structure, which includes a cycloheptadiene ring with hydroxyl and trimethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- can be achieved through several synthetic routes. One common method involves the acid-catalyzed protonation of cycloheptadiene and methylcyclohexane. During this reaction, the diene reacts with a methylating agent to form 1-methyl-2-methylcyclohexene, which then undergoes protonation to yield the desired compound .
Industrial Production Methods
Industrial production of 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- typically involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Cycloheptadien-1-one, 2,6,6-trimethyl-: This compound has a similar structure but contains a ketone group instead of a hydroxyl group.
2,6,6-Trimethyl-2,4-cycloheptadien-1-one: Another similar compound with a ketone group and similar molecular formula
Uniqueness
2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- is unique due to its hydroxyl group, which imparts different chemical reactivity and biological interactions compared to its ketone analogs. This makes it valuable in specific synthetic and research applications where hydroxyl functionality is required.
Propriétés
IUPAC Name |
2,6,6-trimethylcyclohepta-2,4-dien-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6,9,11H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSWANMPDBBHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(CC1O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487219 | |
| Record name | 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-92-4 | |
| Record name | 2,6,6-Trimethyl-2,4-cycloheptadien-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
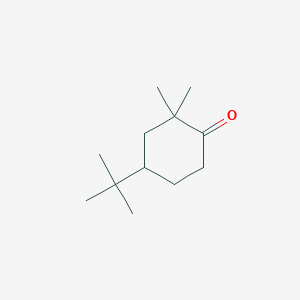
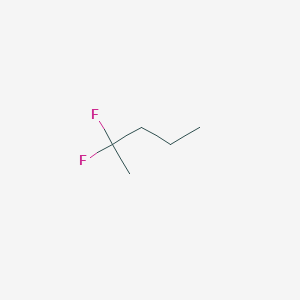

![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)

